4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Overview
Description
14-Hydroxycodeinone is a natural product found in Papaver bracteatum with data available.
Scientific Research Applications
1. Catalytic Oxidation Processes
14-Hydroxycodeinone has been studied for its synthesis through catalytic oxidation processes. Research by Zhang et al. (2005) demonstrated the direct conversion of codeinone to 14-hydroxycodeinone using air oxidation in aqueous solutions. This process involves simple manganese and copper salts as catalysts, highlighting a method for synthesizing 14-hydroxylated opiate drugs without needing a thebaine-like intermediate.
2. Genotoxicity Assessment
14-Hydroxycodeinone has been evaluated for its genotoxic potential. Pant et al. (2015) used a Modified Comet Assay to assess its genotoxicity, revealing its cross-linking activity in vivo. This study contributes to understanding the genotoxic risks associated with compounds related to 14-hydroxycodeinone.
3. Oxidation of Thebaine
Research by Sharma & Konwar (2009) focused on the oxidation of thebaine to 14-hydroxycodeinone. They developed an efficient method using V2O5 in the presence of H2O2, providing a practical approach for preparing 14-hydroxycodeinone as a key drug intermediate.
4. Pharmaceutical Synthesis
The role of 14-hydroxycodeinone in pharmaceutical synthesis has been explored. Kok & Scammells (2012) reported improved reaction conditions for synthesizing oxycodone via the reduction of 14-hydroxycodeinone. Their research offers insights into optimizing the production of 14-hydroxy opiates.
Properties
IUPAC Name |
4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-6,13,16,21H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCRAERBSFHMPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871712 | |
Record name | 14-Hydroxy-3-methoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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